N,N'-Dibutyl-N,N'-dimethyl-malondiamide N,N'-Dibutyl-N,N'-dimethyl-malondiamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562766
InChI: InChI=1S/C13H26N2O2/c1-5-7-9-14(3)12(16)11-13(17)15(4)10-8-6-2/h5-11H2,1-4H3
SMILES: CCCCN(C)C(=O)CC(=O)N(C)CCCC
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

N,N'-Dibutyl-N,N'-dimethyl-malondiamide

CAS No.:

Cat. No.: VC13562766

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Dibutyl-N,N'-dimethyl-malondiamide -

Specification

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name N,N'-dibutyl-N,N'-dimethylpropanediamide
Standard InChI InChI=1S/C13H26N2O2/c1-5-7-9-14(3)12(16)11-13(17)15(4)10-8-6-2/h5-11H2,1-4H3
Standard InChI Key MJMAULNTGHSPAS-UHFFFAOYSA-N
SMILES CCCCN(C)C(=O)CC(=O)N(C)CCCC
Canonical SMILES CCCCN(C)C(=O)CC(=O)N(C)CCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N'-Dibutyl-N,N'-dimethyl-malondiamide features a central malondiamide backbone substituted with butyl and methyl groups. The IUPAC name, N,N'-dibutyl-N,N'-dimethylpropanediamide, reflects its symmetrical structure: two butyl groups (C₄H₉) and two methyl groups (CH₃) are attached to the nitrogen atoms of the diamide moiety . The molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol .

The compound’s SMILES notation, CCCCN(C)C(=O)CC(=O)N(C)CCCC, and InChIKey, MJMAULNTGHSPAS-UHFFFAOYSA-N, provide precise descriptors for its stereochemistry and electronic configuration .

Computed and Experimental Properties

Key physicochemical properties include:

PropertyValueSource
XLogP3-AA (lipophilicity)1.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bond Count8
Topological Polar Surface Area40.6 Ų
Melting Point/Boiling PointNot explicitly reported-

The compound’s lipophilicity (XLogP3-AA = 1.9) suggests moderate solubility in organic solvents, while the absence of hydrogen bond donors aligns with its potential stability in hydrophobic environments .

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methods for malondiamide derivatives involve condensation reactions between diamines and malonyl chloride. For N,N'-dibutyl-N,N'-dimethyl-malondiamide, a plausible route includes:

  • Acylation: Reacting malonyl chloride with dibutylmethylamine under controlled conditions.

  • Purification: Recrystallization or chromatography to isolate the product .

Vendors such as Shanghai Raise Chemical Technology and ChengDu SinoStandards Bio-Tech Co. offer the compound at purities ≥95%, indicating established industrial-scale synthesis .

Applications and Industrial Relevance

Extraction and Coordination Chemistry

Malondiamides are widely used as metal ionophores in solvent extraction processes. Their ability to chelate divalent cations (e.g., Mg²⁺) is critical in nuclear waste treatment and rare earth element recovery . The dimethyl and dibutyl substituents in this compound could modulate its selectivity for specific metal ions .

Spectroscopic Characterization

Mass Spectrometry

GC-MS profiles (NIST Library) show a base peak at m/z 170, corresponding to fragmentation of the butyl-methylamide moiety. Additional peaks at m/z 86 and 114 suggest progressive cleavage of the hydrocarbon chains .

Infrared (IR) Spectroscopy

IR spectra (Wiley-VCH) likely exhibit stretches for:

  • Amide I (C=O): ~1650 cm⁻¹.

  • Amide II (N-H): Absent due to tertiary amide structure .

Recent Developments and Future Directions

Patent Activity

While N,N'-dibutyl-N,N'-dimethyl-malondiamide is not directly cited in recent patents, its structural analogs continue to be explored for gene therapy and metal recovery . Innovations in asymmetric malondiamide synthesis (e.g., enantioselective catalysis) could expand its utility .

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